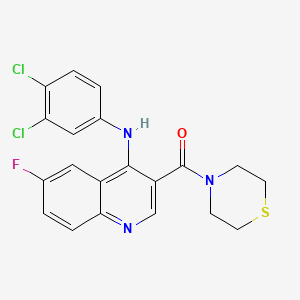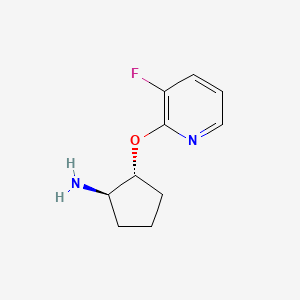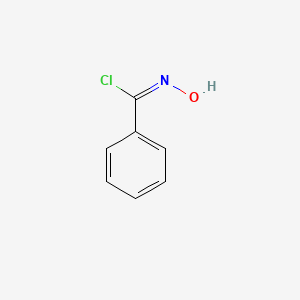
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C20H17Cl2N3OS. More detailed structural information, such as bond lengths and angles, would require advanced spectroscopic techniques or computational methods .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 418.34. More detailed properties, such as melting point, boiling point, and solubility, are not available in the current resources .Aplicaciones Científicas De Investigación
Quantum Science Research
Given the complex nature of this compound, it could be used in quantum science research. For example, it could be used to study quantum mechanical effects in molecular systems, which could have implications for the development of quantum technologies .
Protein Concentration Studies
The compound could be used in protein concentration studies. Its unique structure may allow it to interact with proteins in a way that affects their concentration, which could be useful in understanding protein behavior and function .
Mecanismo De Acción
Target of Action
The primary targets of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone are the Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division . HDAC, on the other hand, is involved in regulating gene expression .
Mode of Action
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone interacts with its targets by inhibiting their activity . It blocks EGFR, thereby preventing the activation of downstream signaling pathways that promote cell growth and division . Additionally, it inhibits HDAC, which leads to an increase in the acetylation levels of histones H3 and H4, affecting gene expression .
Biochemical Pathways
The inhibition of EGFR by (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone affects several downstream pathways, including the AKT and ERK pathways . These pathways are involved in cell survival, growth, and proliferation. The inhibition of these pathways leads to a decrease in cell growth and division . On the other hand, the inhibition of HDAC affects the acetylation levels of histones, which can alter gene expression .
Result of Action
The result of the action of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a decrease in cell growth and division due to the inhibition of EGFR and changes in gene expression due to the inhibition of HDAC . This can lead to a decrease in the growth of tumors, as observed in animal experiments .
Propiedades
IUPAC Name |
[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3OS/c21-16-3-2-13(10-17(16)22)25-19-14-9-12(23)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUFXSWRTGRUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)
![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)


![2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2562033.png)
![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)
![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)



![(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2562043.png)

